4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride
Overview
Description
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride is an organic compound featuring a unique thienopyrimidine core structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure combines elements of both thieno and pyrimidine rings, which lends it distinctive properties and reactivity.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
The biochemical pathways affected by WT1D7RF5N8 are currently unknown. Given the compound’s structure, it may potentially interfere with pathways involving thieno[2,3-d]pyrimidines .
Pharmacokinetics
The compound’s molecular weight (2113 g/mol) and structure suggest it may have good oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride typically involves the condensation of thieno[2,3-d]pyrimidine derivatives with amines in the presence of a suitable base. A common synthetic route is outlined below:
Starting Material: Thieno[2,3-d]pyrimidin-2(1H)-one.
Reaction: The starting material is reacted with dimethylamine and a chlorinating agent such as phosphorus oxychloride or thionyl chloride to form 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-one.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to produce the hydrochloride salt.
Industrial Production Methods:
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. Key aspects include stringent control of reaction temperatures, pressures, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, often employing reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert ketone groups into alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amino group is replaced by other nucleophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid under acidic or alkaline conditions.
Reduction: Use of reducing agents such as iron powder or catalytic hydrogenation.
Substitution: Reactions with halides or acid chlorides under catalytic conditions like in the presence of Lewis acids.
Major Products Formed:
Depending on the reactions, products can include oxidized analogs, reduced derivatives, and substituted products featuring various functional groups.
Scientific Research Applications
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride finds significant applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a building block for the development of biochemical probes and enzyme inhibitors.
Medicine: In pharmaceutical research for potential antiviral, antibacterial, and anticancer properties.
Industry: Used in the synthesis of dyes, agrochemicals, and materials science for developing novel polymers.
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride stands out due to its enhanced stability and reactivity. Similar compounds include:
4-amino-5-methylthieno[2,3-d]pyrimidin-2(1H)-one
5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
2-amino-4,5-dimethylthieno[3,2-d]pyrimidine
Properties
IUPAC Name |
4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7;/h1-2H3,(H3,9,10,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYFUIDCZUDTSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=O)NC(=C12)N)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893629 | |
Record name | 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033366-59-4 | |
Record name | 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033366594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1D7RF5N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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